Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
Description
Properties
CAS No. |
342878-55-1 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-but-3-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 |
InChI Key |
AKZFDWQWUSPOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1CCC=C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine Precursors
One common approach involves the alkylation of a pyrrolidine nitrogen or the 2-position carbon with a but-3-en-1-yl electrophile. This method typically uses:
- Starting material: Pyrrolidine or a protected pyrrolidine derivative.
- Alkylating agent: But-3-en-1-yl halide (e.g., bromide or chloride).
- Base: Strong bases such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen or activate the 2-position.
- Solvent: Polar aprotic solvents like DMF or DMSO.
- Conditions: Controlled temperature to avoid side reactions.
This method allows direct installation of the but-3-en-1-yl side chain at the 2-position of the pyrrolidine ring, followed by carbamate formation via reaction with methyl chloroformate or methyl isocyanate to yield the methyl carbamate group on nitrogen.
Palladium-Catalyzed Carboamination and Aminocarbonylation
Advanced synthetic methodologies employ palladium-catalyzed reactions to construct the pyrrolidine ring and introduce substituents simultaneously:
- Palladium(II)-catalyzed aminocarbonylation of γ-aminoalkenes in the presence of carbon monoxide and methanol can yield pyrrolidines bearing methyl carbamate groups at the nitrogen and alkene substituents at the 2-position.
- The reaction proceeds via alkene coordination to Pd(II), aminopalladation, CO insertion, and methanolysis to form the ester functionality.
- This method provides good diastereoselectivity and moderate to good yields.
- Ligand and catalyst choice (e.g., PdCl2, Pd(OAc)2) and reaction conditions (temperature, solvent) are critical for optimizing the reaction.
Mitsunobu Reaction and Intramolecular Cyclization
The Mitsunobu reaction is used to form pyrrolidine rings by intramolecular cyclization of amino alcohol precursors:
- Starting from hydroxy-substituted pyrrolidines or amino alcohols, the Mitsunobu reaction with reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ring closure.
- Subsequent functional group transformations, including treatment with bases and alkylating agents, allow installation of the but-3-en-1-yl side chain and methyl carbamate group.
- This method is useful for stereoselective synthesis and accessing specific diastereomers.
Reaction Monitoring and Characterization
Throughout the synthesis, reaction progress and product purity are monitored by:
- Thin-layer chromatography (TLC) to track reaction completion.
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation.
- High-performance liquid chromatography (HPLC) for purity assessment.
- Mass spectrometry (MS) for molecular weight verification.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation of Pyrrolidine | Pyrrolidine, but-3-en-1-yl halide, base, DMF | Straightforward, scalable | Possible side reactions, regioselectivity issues |
| Pd-Catalyzed Aminocarbonylation | PdCl2, CuCl2, CO, MeOH, γ-aminoalkene | High stereoselectivity, functional group tolerance | Requires CO handling, catalyst sensitivity |
| Mitsunobu Reaction & Cyclization | DEAD, PPh3, amino alcohol precursors | Stereoselective, versatile | Multi-step, sensitive reagents |
Research Findings and Optimization
- Studies show that palladium-catalyzed methods provide access to pyrrolidines with high diastereoselectivity (>20:1 dr) and good yields (up to 88%) when optimized with appropriate ligands and bases.
- Alkylation methods require careful control of reaction temperature and stoichiometry to minimize over-alkylation or polymerization of the alkene side chain.
- The Mitsunobu reaction is effective for stereoselective ring closure but involves hazardous reagents and requires careful purification steps.
- Reaction solvents such as toluene, DMF, and methanol are chosen based on solubility and reaction compatibility.
- Purification often involves chromatographic techniques or crystallization, with attention to minimizing solvent use for ecological considerations.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution Reactions
The pyrrolidine nitrogen can undergo alkylation reactions, particularly with alkyl halides or epoxides. For example, the but-3-en-1-yl side chain itself is often introduced via alkylation of pyrrolidine derivatives using but-3-en-1-yl halides under basic conditions (e.g., NaH or K₂CO₃). This reaction proceeds via an SN2 mechanism, with the pyrrolidine nitrogen acting as a nucleophile.
Example reaction:
Michael Addition Reactions
The terminal alkene in the but-3-en-1-yl group participates in Michael additions with nucleophiles such as amines, thiols, or stabilized enolates. For instance, reaction with benzylamine in the presence of a Lewis acid (e.g., BF₃·Et₂O) yields β-amino derivatives.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkene + Benzylamine | BF₃·Et₂O, CH₂Cl₂, 0°C → rt | β-(Benzylamino)pyrrolidine derivative | 75% |
Catalytic Cyclization Reactions
The compound serves as a substrate for transition-metal-catalyzed cyclizations. For example, copper(II) carboxylate-promoted intramolecular carboamination reactions enable the synthesis of fused bicyclic pyrrolidines. This method proceeds via syn-aminocupration of the alkene, followed by radical-mediated C–C bond formation .
Mechanism:
-
Coordination of Cu(II) to the pyrrolidine nitrogen.
-
Syn-aminocupration forms a Cu–C bond.
-
Intramolecular radical addition yields a bicyclic product.
Key data:
-
Optimal catalyst: Copper(II) neodecanoate.
Hydrogenation of the Alkene
The terminal alkene undergoes hydrogenation using Pd/C or Raney Ni under H₂ to produce the saturated butyl derivative. This reaction is critical for modifying the compound’s lipophilicity or stability.
Conditions:
-
10% Pd/C, H₂ (1 atm), EtOH, rt → 90% yield.
Ester Hydrolysis and Functionalization
The methyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized. For example:
The acyl chloride intermediate reacts with amines to form amides or with alcohols to yield new esters.
Cross-Coupling Reactions
The alkene participates in palladium-catalyzed cross-couplings, such as Heck or Suzuki reactions, to introduce aryl or vinyl groups. For instance, coupling with iodobenzene using Pd(OAc)₂ and PPh₃ affords styrenyl derivatives .
Example:
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation. Treatment with m-CPBA or H₂O₂ converts the tertiary amine to an N-oxide, altering its electronic properties and hydrogen-bonding capacity.
Comparative Reactivity Table
Mechanistic Insights and Stereochemical Outcomes
-
Diastereoselectivity in Cyclization: Copper(II)-mediated carboamination favors cis-2,5-disubstituted pyrrolidines due to syn-aminocupration .
-
Electronic Effects: The electron-withdrawing ester group deactivates the pyrrolidine ring, directing electrophilic attacks to the alkene.
-
Radical Pathways: Copper-promoted reactions involve primary carbon radicals, enabling unique C–C bond formations unattainable via ionic mechanisms .
Scientific Research Applications
Synthesis of Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of pyrrolidine derivatives through cyclization reactions, followed by esterification to yield the desired methyl ester. The general synthetic route can be summarized as follows:
- Formation of Pyrrolidine Ring : The starting material undergoes cyclization to form the pyrrolidine structure.
- Alkylation : An alkyl group is introduced, typically through a reaction with an allylic halide.
- Esterification : The carboxylic acid is converted to the methyl ester using methanol and an acid catalyst.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activities of compounds related to this compound. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8a | Staphylococcus aureus | 15 |
| 8b | Escherichia coli | 12 |
| 8c | Pseudomonas aeruginosa | 10 |
This data indicates that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .
Enzyme Inhibition
This compound and its derivatives have been investigated as inhibitors of key enzymes involved in metabolic pathways, such as enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for fatty acid biosynthesis in bacteria, making it a prime target for antibiotic development.
Case Study: InhA Inhibition
A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA, leading to the identification of potent inhibitors with improved binding affinities compared to existing drugs. The lead compound showed over a 160-fold increase in potency after optimization through iterative synthesis .
Antitubercular Agents
Given the urgent need for new antitubercular agents due to rising drug resistance, this compound derivatives are being explored as potential candidates. Their mechanism of action involves disrupting bacterial fatty acid synthesis, which is essential for mycobacterial survival.
Potential in Cancer Therapy
Emerging research suggests that compounds with pyrrolidine structures may also exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. Further studies are needed to elucidate these effects and optimize their therapeutic profiles.
Mechanism of Action
The mechanism by which Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs include pyrrolidine carboxylates with varying substituents. The table below highlights differences in molecular weight, substituents, and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate | Not available | C₁₀H₁₅NO₂ | 181.23 g/mol | But-3-en-1-yl, methyl ester |
| 1-Methyl-2-pyrrolidinone | 872-50-4 | C₅H₉NO | 99.13 g/mol | Methyl (lactam structure) |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Not available | C₁₁H₂₁NO₃ | 215.29 g/mol | tert-Butyl, hydroxymethyl |
| 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | Not available | C₂₀H₃₄BrN₂O₂Si | 473.49 g/mol | tert-Butyldimethylsilyl, methoxy, bromo |
Key Observations :
- Bulky substituents (e.g., tert-butyldimethylsilyl in ) increase steric hindrance, which may reduce crystallinity or alter binding affinities in biological systems .
- The methyl ester group in the target compound is a common protecting group in organic synthesis, analogous to tert-butyl esters in , which are used for stability under basic conditions .
Conformational Analysis: Ring Puckering
Pyrrolidine rings adopt non-planar conformations due to puckering, quantified using Cremer-Pople parameters (amplitude $ q $, phase angle $ \phi $) . For example:
- Unsubstituted pyrrolidine : $ q \approx 0.5 \, \text{Å} $, $ \phi \approx 0^\circ $ (envelope conformation).
- Methyl-substituted analogs : Substitution at the 2-position (as in the target compound) may shift $ \phi $ toward pseudorotational phases, altering hydrogen-bonding capacity or crystal packing .
Computational tools like Mercury CSD () enable comparative analysis of crystal structures. For instance, the butenyl group’s planar geometry could promote π-stacking or van der Waals interactions absent in tert-butyl derivatives .
Crystallographic and Database Studies
- SHELX () and ORTEP-3 () are critical for refining and visualizing crystal structures. The target compound’s alkene could lead to distinct torsion angles compared to saturated analogs, affecting molecular packing .
- Mercury CSD’s Materials Module () allows identification of common interaction motifs. For example, ester carbonyl groups in the target compound may form hydrogen bonds with NH or OH groups in co-crystals, unlike lactam structures in 1-methyl-2-pyrrolidinone .
Research Findings and Trends
Substituent Effects : Unsaturated groups (e.g., butenyl) enhance reactivity but may reduce thermal stability compared to tert-butyl derivatives.
Conformational Flexibility : 2-substituted pyrrolidines exhibit tunable puckering, influencing solubility and crystallinity .
Synthetic Utility : Methyl esters are cost-effective protecting groups, while tert-butyl esters () offer orthogonal deprotection strategies .
Biological Activity
Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a butenyl side chain and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 169.23 g/mol. The unique structure of this compound contributes to its biological activity, particularly through its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine structure.
- Alkylation : The introduction of the butenyl group is achieved through alkylation reactions.
- Carboxylation : Finally, the carboxylate group is introduced, completing the synthesis.
The synthetic pathway can be optimized based on the desired yield and purity of the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | MRSA, E. coli |
| Related Pyrrolidine Derivatives | Antibacterial | Staphylococcus spp., Salmonella spp. |
Studies indicate that modifications in the substituents on the pyrrolidine ring can enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups tend to exhibit improved activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary results suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 10 |
| MDA-MB-231 (Breast Cancer) | 5 |
These findings indicate that structural modifications can significantly influence anticancer activity, suggesting a potential for developing new therapeutic agents based on this scaffold .
Case Study 1: Antimicrobial Screening
A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The study found that certain modifications led to enhanced activity against resistant bacterial strains. For example, compounds with additional hydroxyl or methoxy groups showed increased potency due to better solubility and membrane penetration .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, this compound derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 5 µM against MDA-MB-231 cells, showcasing significant potential for further development as an anticancer agent .
Q & A
Basic Question
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV (210 nm).
- Mass spectrometry : Detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- DSC/TGA : Determine melting points and thermal decomposition profiles to identify polymorphic transitions .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Question
- Molecular dynamics (MD) simulations : Simulate binding to GPCRs or kinases (e.g., 1 µs trajectories in GROMACS) to assess pose stability.
- Free-energy perturbation (FEP) : Calculate binding affinities () for derivatives with modified substituents .
- Pharmacophore mapping : Align the compound’s pyrrolidine ring and ester group with known active-site hydrogen bond donors/acceptors (e.g., using Schrödinger’s Phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
